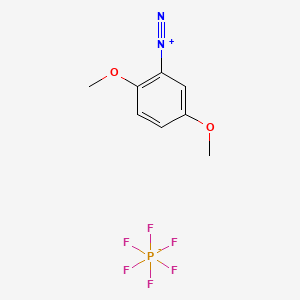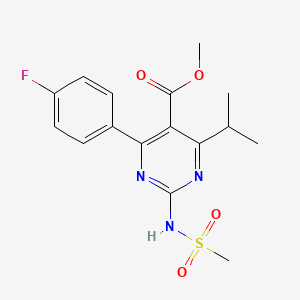
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is an organic compound with the molecular formula C14H18O6. It is a diester derivative of phenylenebis(oxy)diacetic acid, characterized by the presence of two ethyl ester groups attached to the central aromatic ring through ether linkages. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is typically achieved through the Williamson etherification method. This involves the reaction of hydroquinone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dichloromethane, under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Oxidation: The aromatic ring can be subjected to oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The aromatic hydrogen atoms can be substituted with various electrophiles, such as halogens or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Hydrolysis: Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate depends on its specific application. In general, the compound interacts with molecular targets through its ester and ether functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The aromatic ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2’-(1,3-phenylenebis(oxy))diacetate: Similar structure but with the ether linkages at different positions on the aromatic ring.
Dimethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar structure but with methyl ester groups instead of ethyl ester groups.
2,2’-(1,4-Phenylenebis(oxy))diacetate: The parent diacid without the ester groups.
Uniqueness
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Numéro CAS |
5897-78-9 |
|---|---|
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
YYOSLAQAFHFORC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


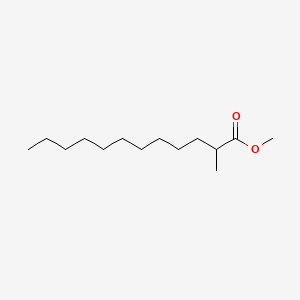
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

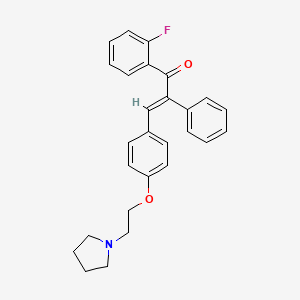
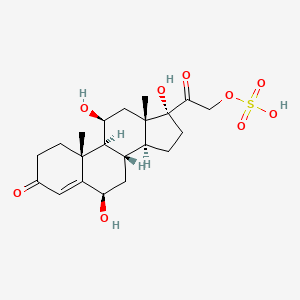
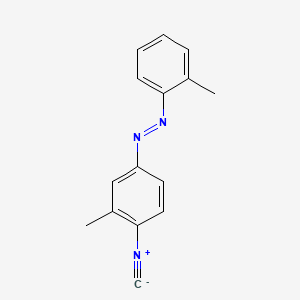
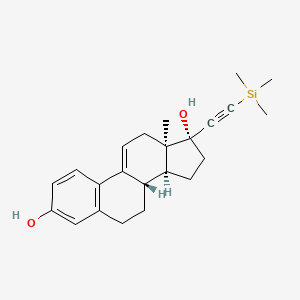
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
